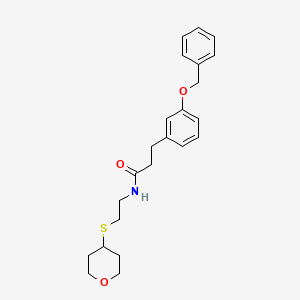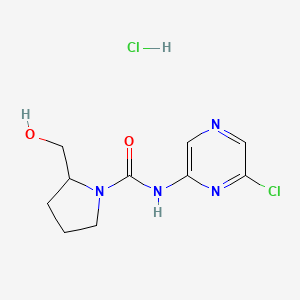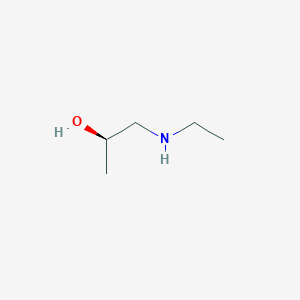
1-(3,4-Dichlorobenzyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorobenzyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C20H14Cl2N2O2 and its molecular weight is 385.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Research has demonstrated the synthesis of novel dihydropyridine derivatives, including compounds similar to 1-(3,4-Dichlorobenzyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. These compounds were characterized by IR, NMR, and mass analyses. Studies also explored their physical properties like densities, viscosities, and ultrasonic velocities, which are crucial in understanding the solute-solvent interactions and molecular structure (Baluja & Talaviya, 2016).
Structural Analysis
- X-ray crystallography has been utilized to determine the molecular structure of compounds structurally related to the subject compound. This method provides detailed insights into the configuration and bond lengths of such molecules, which is vital for understanding their chemical behavior (Moustafa & Girgis, 2007).
Synthesis of Derivatives and Applications
- Researchers have synthesized a variety of derivatives from similar compounds, exploring their potential applications. These include obtaining isoquinoline and pyridopyrimidine derivatives, which have implications in various chemical and pharmaceutical fields (Al-Issa, 2012).
Optical Properties and Device Fabrication
- The optical properties of related pyridine derivatives have been investigated, with implications for material science and device fabrication. Studies include the synthesis of pyrazolopyridine derivatives and their application in creating devices showing rectification behavior (El-Menyawy, Zedan, & Nawar, 2019).
Antimicrobial Activity
- Some nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines, structurally similar to the subject compound, have been synthesized and shown to have antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Ibrahim et al., 2011).
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c1-26-16-6-3-14(4-7-16)19-9-5-15(11-23)20(25)24(19)12-13-2-8-17(21)18(22)10-13/h2-10H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFKRSVQQZOHIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-difluorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2410917.png)


![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)




![2-(6-(Dimethylamino)pyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)

![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)